molecular formula C15H11BrIN3O5 B11543402 N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11543402
M. Wt: 520.07 g/mol
InChI Key: FPBUBUKGYLMRDO-CNHKJKLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound characterized by the presence of multiple functional groups, including bromine, iodine, hydroxyl, nitro, and hydrazide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves a multi-step process. One common route includes the following steps:

    Bromination and Iodination: The starting material, a phenol derivative, undergoes bromination and iodination to introduce the bromine and iodine atoms at specific positions on the aromatic ring.

    Formation of the Hydrazone: The brominated and iodinated phenol is then reacted with hydrazine to form the hydrazone intermediate.

    Condensation Reaction: The hydrazone intermediate is condensed with 2-(2-nitrophenoxy)acetic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The bromine and iodine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of azide or thiol-substituted derivatives.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and halogen bonds with biological macromolecules, affecting their function. It may also undergo redox reactions within cells, leading to the generation of reactive oxygen species (ROS) that can induce cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-chloro-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
  • N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-aminophenoxy)acetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to the presence of both bromine and iodine atoms, which can enhance its reactivity and biological activity. The combination of these halogens with the nitro and hydrazide groups provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C15H11BrIN3O5

Molecular Weight

520.07 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxy-3-iodophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C15H11BrIN3O5/c16-10-5-9(15(22)11(17)6-10)7-18-19-14(21)8-25-13-4-2-1-3-12(13)20(23)24/h1-7,22H,8H2,(H,19,21)/b18-7+

InChI Key

FPBUBUKGYLMRDO-CNHKJKLMSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=C(C(=CC(=C2)Br)I)O

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=C(C(=CC(=C2)Br)I)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.